molecular formula C14H10N4O4 B8516694 N-{[3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydroxylamine CAS No. 61619-89-4

N-{[3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydroxylamine

Cat. No. B8516694
M. Wt: 298.25 g/mol
InChI Key: UAUOANROMIUOJO-UHFFFAOYSA-N
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Patent
US04093812

Procedure details

Add 9.4 ml of thionyl chloride to a suspension of 32.6 g of finely-ground 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxaldehydeoxime in 250 ml of carbon tetrachloride at 60° to 65° C. Stir the resulting admixture for 1.5 hours at this temperature and for 2 hours under reflux. Separate the formed precipitate by vacuum filtration at room temperature. Wash the filter residue (precipitate) with carbon tetrachloride and dry to obtain a 96% yield of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carbonitrile [m.p. 190° to 192° C].
Quantity
9.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[N+:5]([C:8]1[O:12][C:11]([C:13]2[C:17]([CH:18]=[N:19]O)=[CH:16][N:15]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[N:14]=2)=[CH:10][CH:9]=1)([O-:7])=[O:6]>C(Cl)(Cl)(Cl)Cl>[N+:5]([C:8]1[O:12][C:11]([C:13]2[C:17]([C:18]#[N:19])=[CH:16][N:15]([C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=3)[N:14]=2)=[CH:10][CH:9]=1)([O-:7])=[O:6]

Inputs

Step One
Name
Quantity
9.4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C=NO)C1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stir the resulting admixture for 1.5 hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
for 2 hours under reflux
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Separate the formed precipitate
FILTRATION
Type
FILTRATION
Details
by vacuum filtration at room temperature
WASH
Type
WASH
Details
Wash the filter residue (precipitate) with carbon tetrachloride
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C#N)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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